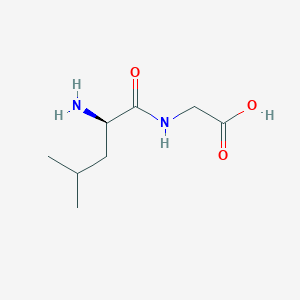
D-Leu-Gly
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Leucylglycine (D-Leu-Gly) is used to study the kinetics and speciation of copper (II)- cis, cis-1,3,5-triaminocyclohexane complex-promoted hydrolysis of dipeptides and the specificity of cleavage of leucine dipeptides by peptidases .
Synthesis Analysis
The synthesis of unnatural peptides like D-Leu-Gly can be achieved through cobalt-catalyzed diastereoselective umpolung hydrogenation . Another method involves the use of chymotrypsin-catalyzed kinetically-controlled synthesis .Molecular Structure Analysis
The molecular structure of D-Leu-Gly can be analyzed using various tools like PepDraw and X-ray diffraction . The position of Leu within these molecules in the primary structure can also be investigated .Chemical Reactions Analysis
The molecular recognition ability of tryptophan (Trp) for isomeric amino acids, such as leucine (Leu) and isoleucine (Ile), and isomeric amino acid-containing dipeptides, such as Leu-Gly, Ile-Gly, Gly-Leu, and Gly-Ile (where Gly denotes glycine), was investigated using a tandem mass spectrometer equipped with an electrospray ionization source .Physical And Chemical Properties Analysis
The solubility of D-Leu-Gly can be affected by the presence of other substances like 2-propanol . The impact of the position of Leu within these molecules in the primary structure can also be investigated .Aplicaciones Científicas De Investigación
- D-Leu-Gly exhibits antimicrobial properties, making it a potential candidate for combating bacterial and fungal infections. Researchers have explored its effectiveness against various pathogens, including Staphylococcus aureus and Candida species .
- In proteomics, D-Leu-Gly-containing peptides are valuable for studying protein structures, interactions, and post-translational modifications .
- Peptide-based hydrogels have gained attention for their modularity and advantageous properties. D-Leu-Gly contributes to the formation of low-molecular-weight hydrogels, which find applications in tissue engineering, drug delivery, and wound healing .
- Although not extensively studied, D-Leu-Gly may possess antioxidant properties. Researchers have identified similar peptides with antioxidative effects, suggesting that D-Leu-Gly could play a role in oxidative stress management .
Antimicrobial Activity
Peptide Synthesis and Proteomics
Hydrogel Formation
Antioxidant Potential
Recombinant Protein Techniques
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
D-Leu-Gly, also known as H-D-LEU-GLY-OH, is a dipeptide that consists of D-Leucine and GlycineDipeptides are known to interact with various receptors and enzymes in the body . For instance, Leu-Gly has been shown to interact with the glycine receptor (GlyR) in the nucleus accumbens (nAc), influencing dopamine levels .
Mode of Action
For instance, they can bind to receptors, altering their conformation and triggering a cascade of intracellular events . They can also act as substrates for enzymes, participating in various biochemical reactions .
Biochemical Pathways
D-Leu-Gly may influence several biochemical pathways. For instance, it has been suggested that Leu-Gly can affect the JNK signaling pathway, which plays a crucial role in cell death and survival . Additionally, dipeptides can participate in peptide bond formation during protein synthesis .
Pharmacokinetics
It’s known that dipeptides can cross the blood-brain barrier (bbb) more efficiently than individual amino acids, potentially enhancing their bioavailability . Furthermore, a study on the transition from warfarin to rivaroxaban mentioned the use of D-Leu-Gly in a chromogenic substrate for the quantification of residual factor Xa activity, suggesting its potential role in drug metabolism .
Result of Action
For instance, they can inhibit oxidative stress, upregulate antioxidant proteins, and downregulate pro-apoptotic markers .
Action Environment
The action of D-Leu-Gly can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and activity of dipeptides . Moreover, the presence of other molecules can influence the binding of dipeptides to their targets .
Propiedades
IUPAC Name |
2-[[(2R)-2-amino-4-methylpentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESXFEZIFXFIQR-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Leu-Gly | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2370958.png)
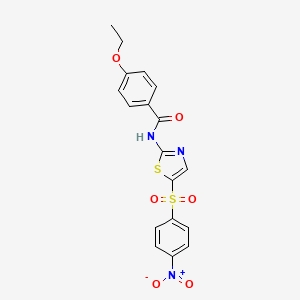
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2370960.png)

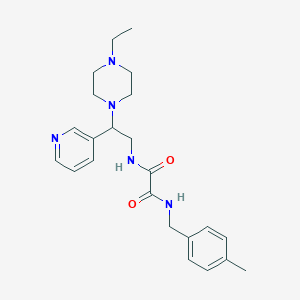
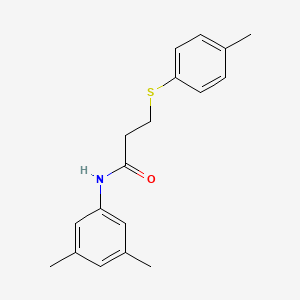
![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2370967.png)
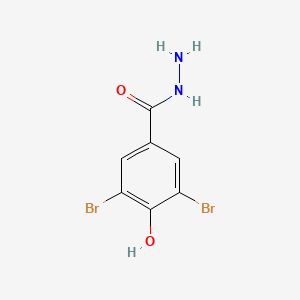
![3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2370971.png)
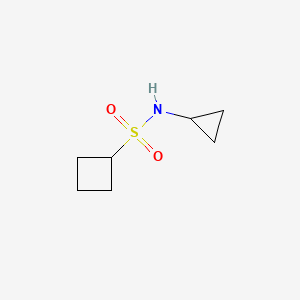
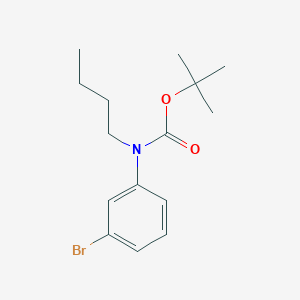
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)
